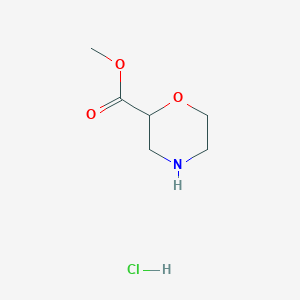

Methyl morpholine-2-carboxylate hydrochloride

描述

Historical Context and Development

The development of this compound emerges from the broader historical context of morpholine chemistry, which traces its origins to the work of Ludwig Knorr, who first named morpholine based on his incorrect belief that it was part of the morphine structure. The systematic exploration of morpholine derivatives began in earnest during the twentieth century, as researchers recognized the unique properties conferred by the morpholine ring's dual amine and ether functionalities.

The specific development of 2-carboxylate substituted morpholines gained momentum through advances in synthetic methodology during the late twentieth and early twenty-first centuries. Research by King and Martin in 1991 established fundamental synthetic routes to morpholine-2-carboxylic acid derivatives, laying the groundwork for subsequent developments in this chemical space. These early investigations demonstrated the feasibility of introducing carboxylate functionality at the 2-position of the morpholine ring while maintaining the structural integrity and chemical reactivity of the heterocycle.

The emergence of this compound as a commercially available and synthetically useful compound reflects the convergence of several technological advances. Modern synthetic techniques, including improved asymmetric synthesis methods and refined purification processes, enabled the production of this compound with high purity and stereochemical control. The compound is now available with a purity of 97% and is supplied as a solid hydrochloride salt, facilitating its handling and storage.

Contemporary synthetic approaches to methyl morpholine-2-carboxylate derivatives have been significantly enhanced through the development of diastereoselective protocols. Research published in 2012 demonstrated high-yielding synthesis methods for both 2,3-trans and 2,3-cis configurations of 6-methoxy-morpholine-2-carboxylic acid derivatives, showcasing the precision achievable in modern morpholine chemistry. These methodological advances have made compounds like this compound more accessible for research and application purposes.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within heterocyclic chemistry due to the unique combination of structural features it presents. The morpholine ring system itself represents a privileged scaffold in medicinal chemistry, functioning as what researchers term a "ubiquitous pharmacophore". This designation reflects the morpholine ring's ability to enhance molecular potency through favorable interactions with target proteins, particularly kinases, while simultaneously modulating pharmacokinetic properties.

The heterocyclic nature of morpholine, containing both nitrogen and oxygen heteroatoms in a six-membered ring, creates a distinctive electronic environment that influences the compound's reactivity patterns. The oxygen atom's electron-withdrawing effect reduces the nucleophilicity and basicity of the nitrogen center compared to purely aliphatic amines, resulting in unique chemical behavior that is exploited in various synthetic transformations. This electronic modulation becomes particularly significant in this compound, where the carboxylate functionality introduces additional electronic effects and potential coordination sites.

The carboxylate group at the 2-position of the morpholine ring introduces asymmetry to the molecule, creating a stereogenic center that adds another dimension to the compound's chemical significance. The absolute configuration of this center influences the compound's three-dimensional structure and, consequently, its interactions with biological targets and synthetic reagents. Both (S) and (R) enantiomers of this compound are known, with distinct chemical and biological properties.

Recent research has highlighted the compound's utility in advanced synthetic transformations, including visible light-promoted decarboxylative reactions. These modern methodologies leverage the carboxylate functionality as a radical source, enabling the formation of carbon-carbon bonds under mild conditions. Such applications demonstrate how this compound serves not merely as a simple building block but as a sophisticated synthetic tool capable of participating in cutting-edge chemical transformations.

Position Within Morpholine-Based Compounds

This compound occupies a distinctive position within the extensive family of morpholine-based compounds, characterized by the specific placement and nature of its substituents. The morpholine scaffold can accommodate substituents at multiple positions, including the nitrogen atom (N-substitution) and various carbon positions (2, 3, 4, 5, and 6), each conferring different chemical and biological properties to the resulting compounds.

The 2-position substitution pattern observed in this compound is particularly significant within morpholine chemistry. Unlike 4-position substitution, which typically occurs at the nitrogen atom and affects the basicity and nucleophilicity of the ring, 2-position substitution involves carbon-based modifications that can introduce asymmetry and alter the conformational preferences of the morpholine ring. This positioning creates unique opportunities for further functionalization and derivatization.

Comparative analysis with other positional isomers reveals the distinct characteristics of the 2-carboxylate derivative. Methyl morpholine-4-carboxylate, for instance, features the carboxylate group attached to the nitrogen atom, fundamentally altering the electronic properties and reactivity compared to the 2-position isomer. Similarly, methyl morpholine-3-carboxylate represents another positional variant with its own distinct chemical behavior and synthetic utility.

The hydrochloride salt form of methyl morpholine-2-carboxylate provides additional advantages in terms of handling and storage compared to the free base form. The salt formation improves the compound's stability and crystallinity while maintaining its synthetic utility. This contrasts with other morpholine derivatives that may be supplied as free bases or different salt forms, depending on their specific chemical properties and intended applications.

Within the broader context of morpholine pharmaceutical applications, this compound serves as a valuable synthetic intermediate for the preparation of more complex morpholine-containing molecules. The compound's carboxylate functionality provides a convenient handle for further elaboration, including amidation reactions, esterification modifications, and decarboxylative transformations. This versatility positions it as a key building block in the synthesis of morpholine-based drug candidates and bioactive molecules.

| Compound Type | Position of Substitution | Molecular Weight | Distinct Features |

|---|---|---|---|

| Methyl morpholine-2-carboxylate | 2-position (carbon) | 145.16 g/mol | Asymmetric center, synthetic versatility |

| Methyl morpholine-3-carboxylate | 3-position (carbon) | 145.16 g/mol | Different stereochemical properties |

| Methyl morpholine-4-carboxylate | 4-position (nitrogen) | 145.16 g/mol | Altered electronic properties |

| N-Boc-morpholine-2-carboxylic acid | 2-position + N-protection | 231.25 g/mol | Protected derivative for synthesis |

The synthetic accessibility of this compound has been enhanced through the development of efficient synthetic routes that avoid the need for chromatographic purification. Research published in 2008 demonstrated operationally simple synthesis procedures that enable high process throughput, making the compound more readily available for research and development applications. These methodological improvements have contributed to the compound's increasing prominence within the morpholine chemical space.

Recent investigations into ring expansion and transformation reactions have further highlighted the unique position of this compound within morpholine chemistry. The compound serves as a starting material for the synthesis of larger ring systems and more complex heterocyclic structures, demonstrating its utility beyond simple substitution reactions. This expanded synthetic scope reinforces the compound's importance as a versatile building block in modern organic synthesis.

The compound's position within morpholine-based pharmaceuticals reflects the broader trend toward the incorporation of morpholine rings in drug design. With morpholine present in numerous clinical compounds and drug candidates, this compound represents a valuable intermediate for accessing this privileged chemical space. Its availability in both enantiomeric forms allows for the exploration of stereochemical effects in biological systems, a consideration of increasing importance in pharmaceutical development.

属性

IUPAC Name |

methyl morpholine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-7-2-3-10-5;/h5,7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMNXWIUMADROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679079 | |

| Record name | Methyl morpholine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937063-34-8, 135782-19-3 | |

| Record name | Methyl morpholine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-morpholinecarboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl morpholine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Formation of Methyl Morpholine-2-Carboxylate

The methyl ester derivative, methyl morpholine-2-carboxylate, can be synthesized via esterification of morpholine-2-carboxylic acid with methanol under acid catalysis, followed by purification steps such as recrystallization. Alternatively, direct methylation of N-methylmorpholine using methylating agents like methyl iodide or dimethyl sulfate can be employed, but these reagents are less environmentally friendly.

Conversion to Hydrochloride Salt

The final step involves converting the methyl morpholine-2-carboxylate to its hydrochloride salt:

- Method: Treating the ester or free base with concentrated hydrochloric acid in anhydrous conditions

- Conditions:

- Reaction temperature: Mild, typically room temperature to slightly elevated

- Solvent: Ethanol or other suitable solvents

- Isolation: The hydrochloride salt is obtained via crystallization from suitable solvents, ensuring high purity (>99%).

Industrial-Scale Production

Large-scale manufacturing often employs batch or continuous reactors with precise control over temperature, pressure, and stoichiometry. Crystallization or distillation techniques are used for purification, and process parameters are optimized for yield and purity.

Data Table: Summary of Preparation Methods

| Method | Raw Materials | Reaction Conditions | Key Features | Environmental Impact | Purification Techniques |

|---|---|---|---|---|---|

| Method 1 | Morpholine + Dimethyl Carbonate | 100–150°C, atmospheric pressure, no catalyst | Green reagent, catalyst-free | Low | Distillation |

| Method 2 | Morpholine-2-carboxylic acid + Methanol | Acid catalysis, reflux | Esterification | Moderate | Recrystallization |

| Method 3 | N-Methylmorpholine + HCl | Room temperature to mild heating | Direct salt formation | Low | Crystallization |

Research Findings and Notes

- The environmentally friendly synthesis using dimethyl carbonate avoids toxic reagents and high-pressure hydrogenation, aligning with green chemistry principles.

- The absence of catalysts simplifies downstream processing and reduces costs.

- The reaction parameters are optimized to maximize yield and purity, with typical yields exceeding 90% under controlled conditions.

- Purification via crystallization ensures high-quality hydrochloride salts suitable for pharmaceutical applications.

化学反应分析

Types of Reactions

Methyl morpholine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized morpholine derivatives .

科学研究应用

Methyl morpholine-2-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of polymers, coatings, and other industrial materials

作用机制

The mechanism of action of methyl morpholine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to specific physiological effects .

相似化合物的比较

Stereoisomers

- (R)-Methyl morpholine-2-carboxylate hydrochloride (CAS: 1352709-55-7) and (S)-Methyl morpholine-2-carboxylate hydrochloride (CAS: 1417789-45-7) share identical molecular formulas but differ in stereochemistry. The (S)-enantiomer is more commonly available, with suppliers like Suzhou Sibian offering bulk quantities . Both enantiomers are critical for asymmetric synthesis but may exhibit divergent biological activities due to chiral recognition .

Ethyl Morpholine-2-Carboxylate (CAS: 135782-25-1)

*Similarity scores calculated based on structural and functional group alignment .

The ethyl analog lacks the hydrochloride salt, reducing its solubility in polar solvents. Its higher lipophilicity may enhance membrane permeability but complicates purification .

Morpholine-2-Carboxylic Acid Hydrochloride (CAS: 878010-24-3)

The carboxylic acid derivative is more reactive in condensation reactions but requires stringent storage conditions (sealed, dry) due to hygroscopicity .

Trifluoromethyl Derivative (CID 165674478)

Methyl 6-(trifluoromethyl)morpholine-2-carboxylate hydrochloride (C₇H₁₀F₃NO₃) introduces a trifluoromethyl group, increasing molar mass to 234.16 g/mol .

- Synthetic Complexity: Fluorinated analogs require specialized synthesis routes, limiting bulk production . Collision Cross-Section (CCS): Predicted CCS values (e.g., 150.0 Ų for [M+H]+) indicate a larger molecular footprint compared to the parent compound (149.0 Ų) .

Substituent Effects on Physicochemical Properties

- Alkyl Chain Length : Ethyl esters (e.g., Ethyl morpholine-2-carboxylate) exhibit lower polarity and higher boiling points than methyl analogs .

- Electron-Withdrawing Groups : Trifluoromethyl substitution increases metabolic stability but may reduce aqueous solubility .

- Salt Form : Hydrochloride salts improve crystallinity and storage stability compared to free bases or carboxylic acids .

生物活性

Methyl morpholine-2-carboxylate hydrochloride, particularly in its (S)-enantiomer form, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and relevant data.

Chemical Structure and Properties

This compound is a chiral compound characterized by a morpholine ring structure that significantly influences its biological activity. The presence of the carboxyl group at the second position of the morpholine ring plays a crucial role in its reactivity and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₁₄ClNO₃ |

| Molecular Weight | Approximately 196 Da |

| Structure Type | Morpholine derivative |

| Unique Features | Chiral molecule with distinct stereochemistry |

The biological activity of this compound is primarily attributed to its ability to act as a ligand that interacts with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to significant changes in cellular functions. The compound has been explored for its potential as an intermediate in synthesizing pharmaceuticals and agrochemicals, highlighting its versatility in drug development.

Key Mechanisms:

- Enzyme Interaction : Acts as a modulator for enzyme mechanisms and protein-ligand interactions.

- Receptor Binding : Potentially interacts with neurotransmitter transporters, influencing monoamine levels which are critical in treating mood disorders and other conditions .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial effects, necessitating further investigation through specific biological assays.

- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.

- Neurotransmitter Reuptake Inhibition : The compound has been studied for its ability to inhibit norepinephrine and serotonin transporters, making it a candidate for treating conditions like ADHD and depression .

Study 1: Antimicrobial Activity

A study conducted on various morpholine derivatives, including this compound, demonstrated promising antimicrobial activity against several bacterial strains. The results indicated that modifications to the morpholine structure could enhance efficacy against resistant strains.

Study 2: Neuropharmacological Effects

Research published in Pharmacology Reports highlighted the compound's role as a dual inhibitor of norepinephrine and serotonin transporters. This study provided evidence supporting its potential use in managing depression and anxiety disorders through enhanced monoamine signaling .

Data Table: Summary of Biological Activities

常见问题

Q. What are the recommended synthetic methodologies for methyl morpholine-2-carboxylate hydrochloride in academic research?

The synthesis typically involves esterification of morpholine-2-carboxylic acid followed by HCl salt formation. For example, tert-butyl morpholine-2-carboxylate hydrochloride (a structural analog) is synthesized via carbamate protection and subsequent acid hydrolysis . Methodological steps include:

- Esterification : React morpholine-2-carboxylic acid with methanol under acid catalysis.

- Salt formation : Treat the ester with HCl gas or concentrated hydrochloric acid in anhydrous conditions.

- Purification : Use recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.

Q. What spectroscopic techniques are optimal for structural elucidation of this compound?

Key methods include:

- NMR spectroscopy : and NMR to confirm the morpholine ring, ester group, and hydrochloride salt formation (e.g., tert-butyl analogs show characteristic shifts at δ 3.5–4.5 ppm for morpholine protons) .

- Mass spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H] or [M-Cl] fragments).

- FT-IR : Peaks at ~1740 cm (ester C=O) and ~2500 cm (HCl salt N-H stretch) .

Q. How should researchers handle this compound to ensure safety and stability?

Refer to pharmacopeial guidelines for related hydrochlorides:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hygroscopic degradation .

- Waste disposal : Neutralize with sodium bicarbonate before disposal as hazardous organic waste .

Advanced Research Questions

Q. How to design impurity profiling studies for this compound using pharmacopeial standards?

Impurity analysis follows European Pharmacopoeia (EP) protocols for structurally similar compounds (e.g., articaine hydrochloride):

- Sample preparation : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–230 nm) .

- Impurity identification : Compare retention times against EP reference standards (e.g., Imp. E and F in articaine HCl, which are ester hydrolysis byproducts) .

- Quantification : Apply area normalization or external calibration curves with ≤0.1% detection limits .

Q. What strategies resolve contradictory solubility data for this compound in different solvents?

Methodological approaches include:

- Controlled experiments : Measure solubility in DMSO, ethanol, and water at 25°C under standardized pH (e.g., pH 3–7 adjusted with HCl/NaOH) .

- Thermodynamic modeling : Use Hansen solubility parameters to predict solvent compatibility .

- Validation : Cross-check with NIST solubility databases for related morpholine derivatives .

Q. How to develop stability-indicating HPLC methods for this compound under varying pH conditions?

Adapted from morphine hydrochloride assays in The International Pharmacopoeia:

- Column : Phenomenex Luna C8 (250 × 4.6 mm, 5 µm).

- Mobile phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B) at 1 mL/min.

- Detection : UV at 254 nm.

- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions to validate method robustness .

Q. What analytical techniques are validated for quantifying enantiomeric purity in this compound?

Chiral resolution methods include:

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (80:20) and 0.1% diethylamine .

- Polarimetry : Measure optical rotation at 589 nm (e.g., [α] values for related hydrochlorides range from +15° to −20°) .

- NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split enantiomer signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。